molecular formula C12H11FN2O2S B1331572 Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate CAS No. 887267-78-9

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate

Cat. No.: B1331572
CAS No.: 887267-78-9
M. Wt: 266.29 g/mol
InChI Key: LMUDHEPVYUBFST-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate, also known as EFT, is a small molecule that is used in scientific research and has a variety of applications. It is a highly versatile compound that has many interesting properties and can be used to study a variety of biological and chemical processes.

Scientific Research Applications

1. Bioactive Compound Synthesis

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate and its derivatives have been actively explored in the synthesis of bioactive compounds. For instance, thiazole derivatives containing the ethyl piperazine-1-carboxylate moiety have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited good to moderate antimicrobial activity against specific microorganisms, with particular compounds also showing notable antiurease and antilipase activities (Başoğlu et al., 2013).

2. Crystallography and Material Studies

In crystallography and material studies, this compound derivatives have been characterized using various techniques. For example, the crystal structure of a similar compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using techniques like FT-IR, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction, revealing detailed molecular interactions and structural configurations (Sapnakumari et al., 2014).

3. Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, thiazole derivatives related to this compound have been synthesized for various biological applications. For instance, novel thiazole compounds containing ether structures have been synthesized and shown to exhibit fungicidal activities against specific pathogens, showcasing the potential of these compounds in developing new antimicrobial agents (Li-ga, 2015).

4. Computational and Theoretical Studies

Computational and theoretical studies have also focused on derivatives of this compound. Detailed computational analyses, such as Hirshfeld surface and 2D-fingerprint plots, topological electron density parameters, and molecular docking simulations, have been conducted to understand the binding profiles, drug-likeness, and potential inhibitory activities of novel thiazole derivatives, significantly contributing to the rational design of new therapeutic agents (Nagarajappa et al., 2022).

Future Directions

The future directions for research on Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate and similar compounds could involve further investigation into their potential therapeutic roles, given the promising activities of 2-aminothiazole derivatives in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on thiazole derivatives have shown that they can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate at different dosages in animal models have not been reported yet. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUDHEPVYUBFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650417
Record name Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-78-9
Record name Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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